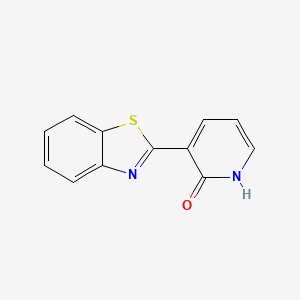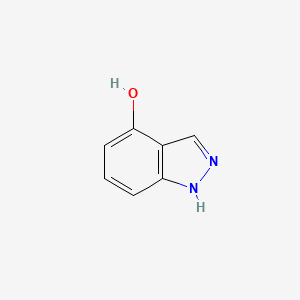
1H-indazol-4-ol
Descripción general
Descripción
1H-indazol-4-ol is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Medicinales
Los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales . Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos . Varios fármacos comercializados recientemente contienen un motivo estructural de indazol .
Actividad Antiproliferativa en la Investigación del Cáncer
Los derivados de 1H-indazol-4-ol han mostrado actividades antiproliferativas significativas contra líneas celulares tumorales derivadas de nueve tipos de cáncer aislados clínicamente, incluidos la leucemia, el cáncer de pulmón de células no pequeñas, el cáncer de colon, el cáncer del sistema nervioso central, el melanoma, el cáncer de ovario, el cáncer de riñón, el cáncer de próstata y el cáncer de mama . Esto lo convierte en un compuesto valioso en la investigación del cáncer.
Inhibidores en Estudios Bioquímicos
Los indazoles se pueden emplear como inhibidores selectivos de la fosfoinositido 3-cinasa δ para el tratamiento de enfermedades respiratorias . También se utilizan en la producción de inhibidores de la proteasa del VIH, antagonistas del receptor de serotonina, inhibidores de la reductasa aldólica e inhibidores de la acetilcolinesterasa .
Enfoques Sintéticos
La síntesis de this compound implica diversas estrategias, incluyendo reacciones catalizadas por metales de transición, reacciones de ciclación reductora, y la síntesis de 2H-indazoles mediante la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .
Síntesis de Fármacos
Intervención Farmacológica en Enfermedades Inflamatorias
Las quimiocinas desempeñan un papel fundamental en la patogenia de la pancreatitis aguda, y el bloqueo de la producción o la acción de las quimiocinas es un objetivo principal para la intervención farmacológica en una variedad de enfermedades inflamatorias . Los derivados de indazol se pueden utilizar en este contexto.
Mecanismo De Acción
Target of Action
1H-Indazol-4-ol is a type of indazole, a class of compounds known for their wide range of medicinal applications . Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also have potential inhibitory effects on CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
Based on the known activities of similar indazole compounds, it is likely that this compound interacts with its targets (such as pi3kδ, chk1, chk2 kinases, and h-sgk) to inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and survival.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the inhibition of PI3Kδ can affect the PI3K/AKT/mTOR pathway, a key regulator of cell survival and proliferation . Similarly, the inhibition of CHK1 and CHK2 kinases can impact the cell cycle and DNA damage response pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of PI3Kδ, it could potentially slow down cell growth and proliferation . If it inhibits CHK1 and CHK2 kinases, it could affect the cell cycle and DNA damage response, potentially leading to cell death .
Análisis Bioquímico
Biochemical Properties
1H-Indazol-4-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . The interaction between this compound and COX-2 involves the binding of the compound to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active sites of enzymes such as COX-2, this compound prevents the enzymes from catalyzing their respective reactions . This inhibition can lead to a decrease in the production of pro-inflammatory molecules, thereby exerting an anti-inflammatory effect. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression . The stability and efficacy of this compound can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, the compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . Threshold effects have been observed, where the beneficial effects plateau and toxic effects begin to manifest at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as COX-2, influencing the production of metabolites involved in inflammatory responses . Additionally, this compound can affect metabolic flux by inhibiting enzymes that regulate key metabolic processes . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Propiedades
IUPAC Name |
1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFDHICUUKUXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476919, DTXSID60902753 | |
| Record name | 1H-indazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81382-45-8 | |
| Record name | 1H-indazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications of 1H-indazol-4-ol have been explored for analgesic and anti-inflammatory activity, and what is the structure-activity relationship (SAR)?
A1: Researchers have investigated various structural modifications to the this compound scaffold to enhance its analgesic and anti-inflammatory properties. Key modifications include:
- Introduction of acetic acid moieties: Attaching acetic acid groups at the 4- and 5- positions of the indazole ring resulted in compounds with improved analgesic activity, surpassing acetylsalicylic acid and rivaling dipyrone in potency. [, ]. For instance, 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid (5) displayed notable analgesic and anti-inflammatory effects in animal models [].
- Alkylation and substitution at the 4-position: Exploring various substituents, including amides, amines, and ethers, at the 4-position of the this compound core has yielded insights into SAR. Notably, amides (3 and 4) and amines (7) demonstrated promising analgesic profiles in mice [].
- Variation of the amine side chain: Modifying the length and substitution pattern of the amine side chain attached to the 4-position impacted the compounds' activity. For example, both ethanamines (7) and propanamines (8) exhibited local anesthetic effects [].
Q2: What in vivo studies have been conducted to evaluate the analgesic and anti-inflammatory effects of this compound derivatives?
A: The analgesic activity of several this compound derivatives has been assessed in mice using standard models like the hot plate test or tail-flick test [, ]. Specifically:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

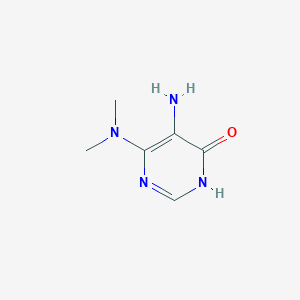
![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)

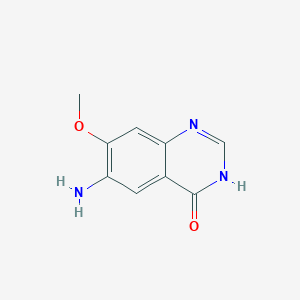
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
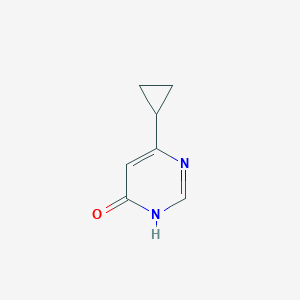
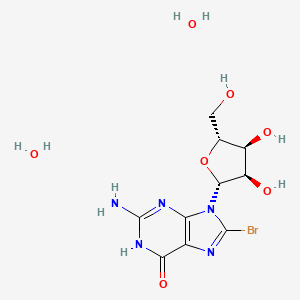
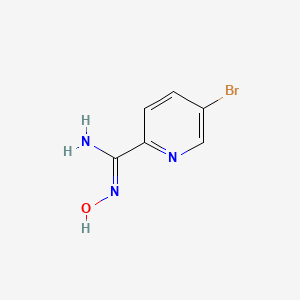
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)

